molecular formula C11H10OS B3148513 2-Ethylbenzo[b]thiophene-3-carbaldehyde CAS No. 64860-34-0

2-Ethylbenzo[b]thiophene-3-carbaldehyde

Cat. No. B3148513
CAS RN: 64860-34-0
M. Wt: 190.26 g/mol
InChI Key: UWJLUCSEPRXAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C11H10OS . It has a molecular weight of 190.26 g/mol .


Synthesis Analysis

The synthesis of 2-Ethylbenzo[b]thiophene-3-carbaldehyde has been reported in the literature . The asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .


Molecular Structure Analysis

The InChI code for 2-Ethylbenzo[b]thiophene-3-carbaldehyde is 1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 . The compound has a complex structure with a five-membered ring containing one sulfur atom .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including asymmetric hydrogenation . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .


Physical And Chemical Properties Analysis

2-Ethylbenzo[b]thiophene-3-carbaldehyde has a molecular weight of 190.26 g/mol . It has a topological polar surface area of 45.3 Ų and a complexity of 193 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as 2-Ethylbenzo[b]thiophene-3-carbaldehyde, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The sulfur-based reactivity of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could potentially be leveraged in this application.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The aromaticity of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could contribute to its utility in this field.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The electronic properties of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be beneficial in this application.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The photophysical properties of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be exploited in OLED technology.

Pharmacological Applications

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . 2-Ethylbenzo[b]thiophene-3-carbaldehyde could potentially be used to synthesize novel drugs with these properties.

Synthesis of Novel Organic Molecules

2-Ethylbenzo[b]thiophene-3-carbaldehyde is a versatile chemical compound used in diverse scientific research. Its intriguing properties such as aromaticity and sulfur-based reactivity make it ideal for synthesizing novel organic molecules.

Medicinal Chemistry

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The unique structure of 2-Ethylbenzo[b]thiophene-3-carbaldehyde could be leveraged to develop new medicinal compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-ethyl-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLUCSEPRXAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzo[b]thiophene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 6
2-Ethylbenzo[b]thiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.